molecular formula C17H14N2O5 B12503650 3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B12503650
M. Wt: 326.30 g/mol
InChI Key: CLXJYWCAVIAEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of methoxybenzyl and carboxylic acid functional groups further enhances its chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzylamine with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, each with unique chemical and physical properties.

Scientific Research Applications

3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzyl alcohol: A simpler compound with a methoxybenzyl group, used in organic synthesis and pharmaceuticals.

    3-Methoxybenzyl chloride: Another related compound, often used as an intermediate in chemical synthesis.

    Capsaicin: Although structurally different, capsaicin shares some functional groups and is known for its biological activity.

Uniqueness

3-(3-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its quinazoline core and methoxybenzyl group make it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C17H14N2O5/c1-24-12-4-2-3-10(7-12)9-19-15(20)13-6-5-11(16(21)22)8-14(13)18-17(19)23/h2-8H,9H2,1H3,(H,18,23)(H,21,22)

InChI Key

CLXJYWCAVIAEJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.